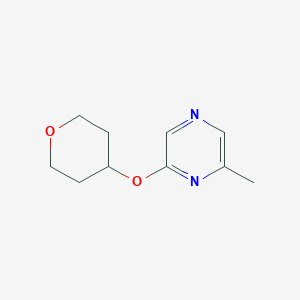

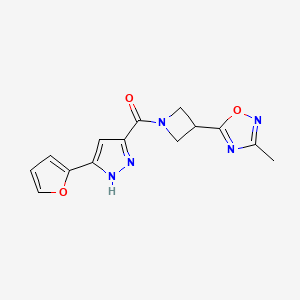

![molecular formula C9H4BrF5N2 B2930259 2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole CAS No. 1353778-41-2](/img/structure/B2930259.png)

2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole derivatives are a class of organic compounds that contain a benzene ring fused to an imidazole ring. They are widely used in medicinal chemistry due to their biological activities .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives generally consists of a fused ring system with a benzene ring and an imidazole ring. The specific structure of “2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole” would include bromo and trifluoromethyl substituents at the 2 and 5 positions of the benzimidazole ring .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzimidazole derivatives, these properties can include melting point, boiling point, and solubility .Scientific Research Applications

Chemistry and Properties of Benzimidazole Derivatives

Benzimidazole derivatives exhibit a wide range of chemical properties and applications due to their unique structural features. Research has been conducted on the chemistry and properties of compounds containing benzimidazole and its analogs, highlighting their preparation, spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity. These studies suggest potential areas of interest for further investigation, particularly in exploring unknown analogues of benzimidazole derivatives (Boča, Jameson, & Linert, 2011).

Binding to DNA and Biological Uses

Benzimidazole derivatives like Hoechst 33258 have been extensively used as fluorescent DNA stains due to their strong binding to the minor groove of double-stranded B-DNA. These compounds are utilized in plant cell biology for chromosome and nuclear staining and offer a starting point for rational drug design. Their analogs find applications as radioprotectors and topoisomerase inhibitors, showcasing the versatility of benzimidazole derivatives in biological research (Issar & Kakkar, 2013).

Pharmacological Functions and Synthetic Approaches

Benzimidazole and its derivatives play a critical role in medicinal chemistry, exhibiting a wide range of pharmacological functions such as antimicrobial, antiviral, antidiabetic, anticancer, and more. The Mannich reaction, in particular, is highlighted for its versatility in creating drug molecules with benzimidazole derivatives serving as key components. This highlights the importance of synthetic methodologies and biological activities of newly synthesized mannich bases of benzimidazole derivatives (Vasuki et al., 2021).

Anticancer Potential

Recent research focuses on benzimidazole hybrids for their anticancer potential, exploring various mechanisms such as intercalation, acting as alkylating agents, inhibitors of topoisomerases, DHFR enzymes, and tubulin. The review emphasizes the importance of substituents for the synthesis of targeted benzimidazole derivatives as anticancer agents, offering insights into structure-activity relationships (SAR) for the development of novel compounds (Akhtar et al., 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[bromo(difluoro)methyl]-6-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF5N2/c10-8(11,12)7-16-5-2-1-4(9(13,14)15)3-6(5)17-7/h1-3H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQNAADZUGSFEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(F)(F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF5N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

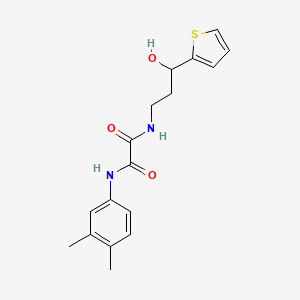

![4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2930177.png)

![2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2930178.png)

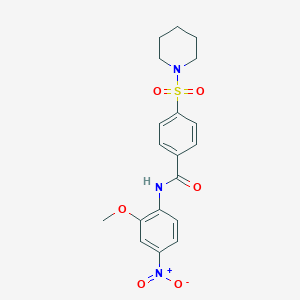

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2930181.png)

![ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate](/img/structure/B2930182.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)

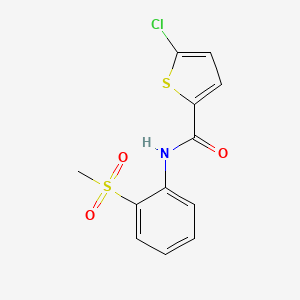

![7-(4-isobutyrylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2930190.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930192.png)